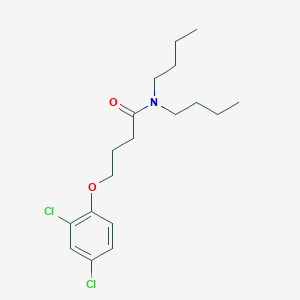![molecular formula C11H9N5O4S3 B3845872 [(E)-1-[4-nitro-5-(5-nitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea](/img/structure/B3845872.png)
[(E)-1-[4-nitro-5-(5-nitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea
Overview
Description
[(E)-1-[4-nitro-5-(5-nitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea is a complex organic compound featuring a thiophene ring system with nitro substituents. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of [(E)-1-[4-nitro-5-(5-nitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea involves multiple steps, typically starting with the preparation of the thiophene ring system. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds and cyano esters. Industrial production methods often utilize these reactions under controlled conditions to ensure high yields and purity .
Chemical Reactions Analysis
[(E)-1-[4-nitro-5-(5-nitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Condensation: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various aldehydes and ketones. Major products formed from these reactions include amines, substituted thiophenes, and Schiff bases .
Scientific Research Applications
[(E)-1-[4-nitro-5-(5-nitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell growth.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of [(E)-1-[4-nitro-5-(5-nitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea involves its interaction with biological molecules. The compound can bind to DNA, disrupting its function and leading to cell death. It can also inhibit enzymes involved in cell growth and replication. The nitro groups play a crucial role in its biological activity, as they can be reduced to reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
[(E)-1-[4-nitro-5-(5-nitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea is unique due to its specific arrangement of nitro groups and thiophene rings. Similar compounds include:
2-nitrothiophene: Known for its use in the synthesis of various pharmaceuticals.
4-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}benzonitrile: Used in the development of organic semiconductors.
Thiophene-2-carboxaldehyde: A key intermediate in the synthesis of many thiophene derivatives.
These compounds share similar chemical properties but differ in their specific applications and biological activities.
Properties
IUPAC Name |
[(E)-1-[4-nitro-5-(5-nitrothiophen-2-yl)thiophen-2-yl]ethylideneamino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O4S3/c1-5(13-14-11(12)21)8-4-6(15(17)18)10(23-8)7-2-3-9(22-7)16(19)20/h2-4H,1H3,(H3,12,14,21)/b13-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMHBTVGLQNGAE-WLRTZDKTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)C1=CC(=C(S1)C2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)N)/C1=CC(=C(S1)C2=CC=C(S2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B3845798.png)



![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1-piperidinyl)acetamide](/img/structure/B3845832.png)

![(NE)-N-[[3-[[3-[(E)-hydroxyiminomethyl]-2,5-dimethylphenyl]methoxymethyl]-2,5-dimethylphenyl]methylidene]hydroxylamine](/img/structure/B3845849.png)


![[1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-2-yl]methanol](/img/structure/B3845879.png)
![N-[3-(diethylamino)propyl]thiophene-2-carboxamide](/img/structure/B3845885.png)
![N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]isophthalamide](/img/structure/B3845892.png)


